molecular formula C29H36N4O8 B613536 Fmoc-D-Agp(Boc)2-OH CAS No. 1263045-67-5

Fmoc-D-Agp(Boc)2-OH

Cat. No.: B613536
CAS No.: 1263045-67-5
M. Wt: 568,63 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Agp(Boc)2-OH, also known as N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid, is a compound used primarily in peptide synthesis. It is a derivative of arginine, modified to include fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups . These modifications make it a valuable tool in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptides.

Mechanism of Action

Target of Action

Fmoc-D-Agp(Boc)2-OH is primarily used in the field of peptide synthesis . It is a useful tool for the introduction of a shortened arginine analog, Agb . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .

Mode of Action

The compound this compound operates by protecting the amine groups during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the peptide synthesis process . The compound is incorporated into the peptide chain during the synthesis, and its presence allows for the protection of the amine groups, preventing unwanted side reactions .

Pharmacokinetics

The compound’s bioavailability is more relevant in the context of its efficiency in peptide synthesis processes .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, the compound ensures that the peptide chain is formed correctly without unwanted side reactions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action . For instance, the compound should be stored at temperatures between -15°C to -25°C .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Agp(Boc)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes and proteins involved in peptide bond formationThe interactions between this compound and enzymes such as peptidyl transferases facilitate the formation of peptide bonds, contributing to the synthesis of complex peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by modulating the activity of signaling molecules and transcription factors. For instance, peptides containing this compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades. Additionally, the presence of this compound in peptides can alter gene expression patterns, impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The compound binds to specific sites on enzymes and proteins, facilitating the formation of peptide bonds. This binding interaction is crucial for the incorporation of arginine analogs into peptides. This compound can also influence enzyme activity by acting as an inhibitor or activator, depending on the context of the biochemical reaction. These interactions at the molecular level contribute to the compound’s effectiveness in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider during experiments. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate peptide synthesis without causing adverse effects. At higher doses, this compound may exhibit toxic effects, impacting cellular function and overall health. Threshold effects have been observed, where the compound’s effectiveness plateaus at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and other cofactors that facilitate peptide bond formation. These interactions can influence metabolic flux and the levels of metabolites involved in peptide synthesis. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness in peptide synthesis. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, where it interacts with enzymes and other biomolecules involved in peptide synthesis. The distribution of the compound within tissues can also impact its overall effectiveness and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s interactions with enzymes and proteins involved in peptide synthesis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and optimize its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Agp(Boc)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to protect the amino group, while the Boc groups protect the guanidino groups. The process involves multiple steps, including the use of reagents such as Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) for Fmoc protection and Boc2O (di-tert-butyl dicarbonate) for Boc protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Agp(Boc)2-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .

Properties

IUPAC Name

(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUNKMXCVKSAEL-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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